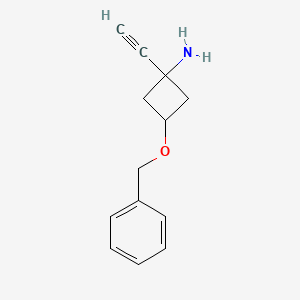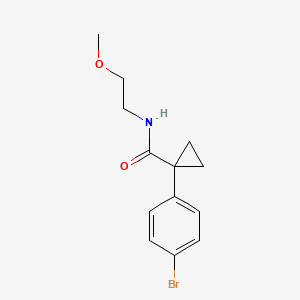
(2,4-Di-i-butyloxyphenyl)magnesium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Di-i-butyloxyphenyl)magnesium bromide is an organomagnesium compound, commonly known as a Grignard reagent. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound has the molecular formula C14H21BrMgO2 and is typically used in solution form, often in tetrahydrofuran (THF) or other ethers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (2,4-Di-i-butyloxyphenyl)magnesium bromide involves the reaction of 2,4-Di-i-butyloxybromobenzene with magnesium metal in an anhydrous solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
Industrial production of Grignard reagents, including this compound, often involves the use of activated magnesium to ensure a high reaction rate and yield. The process is scaled up by using large reactors equipped with efficient stirring mechanisms to maintain uniformity and prevent localized overheating .
Análisis De Reacciones Químicas
Types of Reactions
(2,4-Di-i-butyloxyphenyl)magnesium bromide primarily undergoes nucleophilic addition reactions, particularly with carbonyl compounds such as aldehydes and ketones. These reactions result in the formation of alcohols after hydrolysis .
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Anhydrous ethers like THF or diethyl ether are typically used.
Major Products
The major products of reactions involving this compound are secondary or tertiary alcohols, depending on the nature of the carbonyl compound used .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2,4-Di-i-butyloxyphenyl)magnesium bromide is used for the synthesis of complex organic molecules. It is particularly valuable in the formation of carbon-carbon bonds, which is a fundamental step in the construction of various organic frameworks .
Biology and Medicine
They can be employed in the preparation of intermediates for drug synthesis .
Industry
In the industrial sector, this compound is used in the production of polymers and other materials. It serves as a catalyst or reagent in various polymerization reactions, contributing to the development of new materials with unique properties .
Mecanismo De Acción
The mechanism of action for (2,4-Di-i-butyloxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as the carbonyl carbon in aldehydes and ketones. This results in the formation of a new carbon-carbon bond, followed by hydrolysis to yield the final alcohol product . The compound’s reactivity is influenced by the electron-donating effects of the i-butyloxy groups, which stabilize the negative charge on the carbon atom during the reaction .
Comparación Con Compuestos Similares
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with a simpler structure, used for similar nucleophilic addition reactions.
Methylmagnesium Chloride: A Grignard reagent with a methyl group, used for forming carbon-carbon bonds.
Uniqueness
(2,4-Di-i-butyloxyphenyl)magnesium bromide is unique due to the presence of bulky i-butyloxy groups, which can influence the steric and electronic properties of the reagent. This can lead to different reactivity patterns and selectivity in reactions compared to simpler Grignard reagents .
Propiedades
Fórmula molecular |
C14H21BrMgO2 |
|---|---|
Peso molecular |
325.52 g/mol |
Nombre IUPAC |
magnesium;1,3-bis(2-methylpropoxy)benzene-6-ide;bromide |
InChI |
InChI=1S/C14H21O2.BrH.Mg/c1-11(2)9-15-13-6-5-7-14(8-13)16-10-12(3)4;;/h5-6,8,11-12H,9-10H2,1-4H3;1H;/q-1;;+2/p-1 |
Clave InChI |
BLIDBAQRBGCHKL-UHFFFAOYSA-M |
SMILES canónico |
CC(C)COC1=CC(=[C-]C=C1)OCC(C)C.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


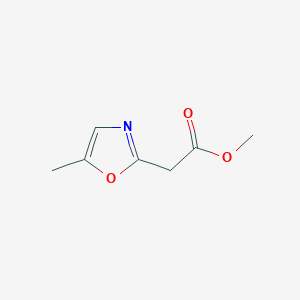
![tert-Butyl 3-chloro-5H-pyrrolo[2,3-c]pyridazine-7(6H)-carboxylate](/img/structure/B14896576.png)
![4-[(n-Hexyloxy)methyl]phenylZinc bromide](/img/structure/B14896599.png)
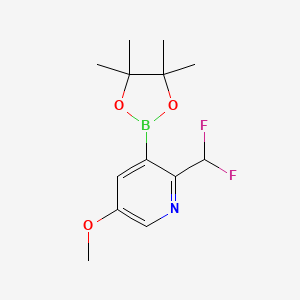
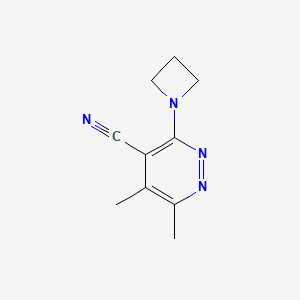
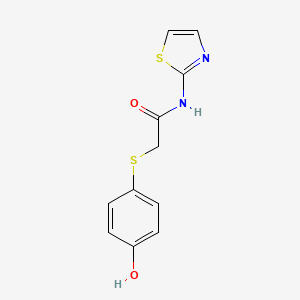
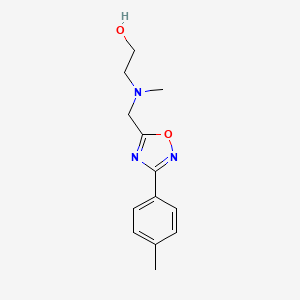
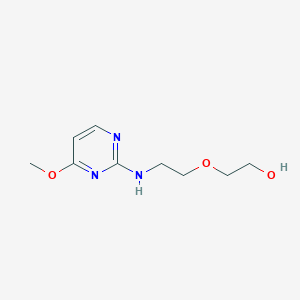
![n-(5-Hydroxypentan-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B14896639.png)
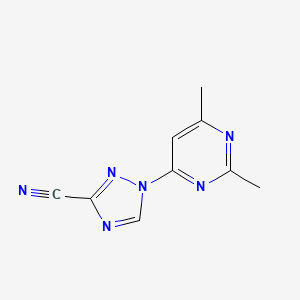
![3-[(Furan-2-ylmethoxy)methyl]phenylmagnesium bromide](/img/structure/B14896645.png)
![3-[4-(5-chloropyridin-3-yl)-2-[(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-4(4aH)-yl]-3-{[(1r,4R)-4-methylcyclohexyl]methyl}-3H-imidazo[4,5-c]pyridin-6-yl]-1,2,4-oxadiazol-5(4H)-one](/img/structure/B14896649.png)
